molecular formula C9H10O2S2 B6164462 3,5-bis(methylsulfanyl)benzoic acid CAS No. 860561-76-8

3,5-bis(methylsulfanyl)benzoic acid

Cat. No.: B6164462
CAS No.: 860561-76-8
M. Wt: 214.3
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Description

3,5-Bis(methylsulfanyl)benzoic acid is a benzoic acid derivative featuring methylsulfanyl (-SCH₃) groups at the 3 and 5 positions of the aromatic ring. While direct data on this compound are absent in the provided evidence, analogs with diverse 3,5-substituents—such as trifluoromethyl, benzyloxy, aminomethyl, and others—offer insights into how substituent chemistry influences physicochemical properties and applications.

Properties

CAS No.

860561-76-8

Molecular Formula

C9H10O2S2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(methylsulfanyl)benzoic acid typically involves the introduction of methylsulfanyl groups onto a benzoic acid derivative. One common method is the sulfonation of benzoic acid followed by methylation. The reaction conditions often involve the use of sulfuric acid and methylating agents such as dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(methylsulfanyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-bis(methylsulfanyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-bis(methylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its carboxylic acid and methylsulfanyl groups. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Bis(trifluoromethyl)benzoic Acid

  • Structure : Features two electron-withdrawing trifluoromethyl (-CF₃) groups.
  • Properties :
    • Melting Point : 140–144°C .
    • Applications : Used as a quantitative NMR standard due to its distinct ¹⁹F signals . Also serves as a precursor in pharmaceutical synthesis (e.g., N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide) .
  • Reactivity : The -CF₃ groups enhance acidity (pKa ~1.5–2.5) and stabilize intermediates in nucleophilic reactions .

3,5-Bis(aminomethyl)benzoic Acid

  • Structure: Contains aminomethyl (-CH₂NH₂) substituents.
  • Properties: Molecular Weight: 180.20 g/mol; high polarity due to hydrogen-bonding capacity (H-bond donors: 3; acceptors: 4) . Applications: Used as a building block for protected derivatives (e.g., 3,5-bis[(Boc-amino)methyl]benzoic acid) in peptide and dendrimer synthesis .

3,5-Bis(benzyloxy)benzoic Acid

  • Structure : Bulky benzyloxy (-OCH₂C₆H₅) groups.
  • Properties :
    • Crystallography : Exhibits hydrogen-bonded networks (graph-set motifs) and conformational flexibility in the O–CH₂ groups .
    • Applications : Key intermediate in cellulose derivatization for dendronized polymers, despite steric hindrance enabling selective C2 substitution in cellulose esters .

Deferasirox and Isomers

  • Structure : Triazole-linked hydroxyphenyl groups (e.g., 2-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid).
  • Properties :
    • Molecular Weight : 373.37 g/mol (isomers) .
    • Applications : Clinically used as an oral iron chelator (Deferasirox) for treating chronic iron overload . The hydroxyphenyl and triazole moieties enable tridentate iron binding .

3,5-Bis(methoxycarbonyl)benzoic Acid

  • Structure : Methoxycarbonyl (-COOCH₃) substituents.
  • Applications : Core unit in supramolecular polymer bottlebrushes, where ester groups facilitate self-assembly via π-π stacking and hydrogen bonding .

Data Table: Key Properties of 3,5-Disubstituted Benzoic Acids

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
3,5-Bis(trifluoromethyl)benzoic acid -CF₃ 258.11 140–144 NMR standards, pharmaceuticals
3,5-Bis(aminomethyl)benzoic acid -CH₂NH₂ 180.20 Not reported Peptide synthesis
3,5-Bis(benzyloxy)benzoic acid -OCH₂C₆H₅ 350.38 Not reported Polymer chemistry
Deferasirox 1,2-isomer Hydroxyphenyl-triazole 373.37 Not reported Iron chelation therapy

Biological Activity

3,5-Bis(methylsulfanyl)benzoic acid, with the molecular formula C9_9H10_{10}O2_2S2_2, is an organic compound characterized by its unique structure featuring two methylsulfanyl groups and a carboxylic acid group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

The compound is synthesized through methods such as sulfonation of benzoic acid followed by methylation, often utilizing reagents like sulfuric acid and methylating agents (e.g., dimethyl sulfate) . Its reactivity includes oxidation, reduction, and nucleophilic substitution reactions, which can lead to various derivatives with distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The carboxylic acid and methylsulfanyl groups can modulate enzymatic activities and receptor interactions, influencing biochemical pathways that may lead to therapeutic effects .

Anticancer Potential

The potential anticancer properties of this compound have been a focus of research. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as enhancing Fas expression. This suggests that this compound could also exert similar effects, although direct evidence is still needed .

Case Studies

  • Study on Related Compounds : A study involving derivatives like TAC-101 demonstrated significant inhibition of hepatic metastasis in colon cancer models. The findings indicated that such compounds could induce apoptosis in cancer cells while modulating immune responses .
  • Antimicrobial Efficacy : Although specific studies on this compound are scarce, related benzoic acid derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against drug-resistant bacteria such as MRSA .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
3,5-Dimethylbenzoic AcidMethyl groups instead of methylsulfanyl groupsModerate antimicrobial activity
3,5-Dichlorobenzoic AcidChlorine atoms replacing methylsulfanyl groupsAntifungal and herbicidal properties
3,5-Dihydroxybenzoic AcidHydroxyl groups instead of methylsulfanyl groupsAntioxidant and anti-inflammatory effects

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